Welcome to the BenchChem Online Store!
molecular formula C17H14BrN3OS B8345428 5-(3-bromo-phenyl)-3-methyl-2-methylsulfanyl-6-pyridin-4-yl-3H-pyrimidin-4-one

5-(3-bromo-phenyl)-3-methyl-2-methylsulfanyl-6-pyridin-4-yl-3H-pyrimidin-4-one

Cat. No. B8345428
M. Wt: 388.3 g/mol
InChI Key: OFIPKPIRGZPBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07026326B2

Procedure details

To a 500 mL round bottom flask (RBF), was added ethyl (3-bromo-phenyl)acetate (10.3 g, 42.2 mmol), 4-cyanopyridine (4.4 g, 42.2 mmol) and 56 mL DMF. The mixture was stirred at room temperature under nitrogen. 42 mL 1 M KOtBu in tBuOH was added drop wise, and stirred for 1 h at rt. Methyl isothiocyanate (3.08 g, 42.2 mmol) was added in one portion, and stirred for another one hour at rt. The mixture was cooled down to 0° C., iodomethane (2.7 mL, 42.2 mmol) was added drop wise and stirred for 1 h at 0° C. To quench the reaction, 100 mL H2O was added. Yellow solid was precipitated. After filtration and washed with H2O, the 5-(3-bromo-phenyl)-3-methyl-2-methylsulfanyl-6-pyridin-4-yl-3H-pyrimidin-4-one was obtained in 9.2 g as pale yellow powder. MS (ES+): 388 (M+H)+; (ES−): 386 (M−H).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.08 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11]CC)=O)[CH:5]=[CH:6][CH:7]=1.[C:14]([C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1)#[N:15].CC([O-])(C)C.[K+].[CH3:28][N:29]=[C:30]=[S:31].I[CH3:33]>CC(O)(C)C.CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[C:9](=[O:11])[N:29]([CH3:28])[C:30]([S:31][CH3:33])=[N:15][C:14]=2[C:16]2[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(=O)OCC
Name
Quantity
4.4 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Name
Quantity
56 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)O
Step Three
Name
Quantity
3.08 g
Type
reactant
Smiles
CN=C=S
Step Four
Name
Quantity
2.7 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 h at rt
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for another one hour at rt
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h at 0° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
To quench
CUSTOM
Type
CUSTOM
Details
the reaction, 100 mL H2O
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Yellow solid was precipitated
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washed with H2O

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C=1C(N(C(=NC1C1=CC=NC=C1)SC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.